molecular formula C11H9NO2 B8540319 1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

Cat. No.: B8540319
M. Wt: 187.19 g/mol
InChI Key: JXHLBGFMPSWLRY-UHFFFAOYSA-N
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Description

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a furan group at the 5-position and an acetyl (ethanone) group at the 2-position. The pyridine moiety contributes aromaticity and basicity, while the furan substituent introduces electron-rich properties due to its oxygen heteroatom. The acetyl group at position 2 may enhance reactivity in nucleophilic or coordination reactions, as seen in related pyridin-2-yl ethanone derivatives . This compound is of interest in medicinal and coordination chemistry due to its hybrid heterocyclic framework.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[5-(furan-3-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3

InChI Key

JXHLBGFMPSWLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs vary in substituent type (e.g., halogens, aryl groups) and position, leading to differences in physicochemical and biological properties. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties Source
1-(5-Fluoropyridin-2-yl)ethanone C₇H₆FNO 139.13 Not reported High purity (97%); fluorination enhances electronegativity and metabolic stability .
1-(5-Bromo-pyridin-3-yl)-ethanone C₇H₆BrNO 200.04 90 Bromine increases molecular weight and polarizability; used in cross-coupling reactions .
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO 197.24 Not reported Phenyl group enhances lipophilicity; explored for biological target interactions .
1-(Furan-3-yl)ethanone C₆H₆O₂ 110.11 Not reported Standalone furan derivative; volatile with applications in flavor chemistry .
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone C₇H₄BrFNO 218.02 Not reported Dual halogenation increases reactivity in Suzuki-Miyaura couplings .

Key Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Halogenated analogs (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) exhibit increased electronegativity, improving stability against oxidation .

Biological Activity: Pyridin-2-yl ethanones with aryl substituents (e.g., 2-phenyl derivative) show promise as enzyme inhibitors or receptor antagonists due to enhanced hydrophobic interactions . Halogenated derivatives (e.g., bromo/fluoro) are often used as intermediates in drug synthesis, leveraging their reactivity in cross-coupling reactions .

Coordination Chemistry: Pyridin-2-yl ethanones, such as 1-(pyridin-2-yl)ethanone oxime, form stable complexes with transition metals (e.g., Cu²⁺), crucial for catalytic applications . The furan substituent in the target compound may alter ligand geometry and metal-binding affinity.

Safety and Handling: Chlorinated analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) require stringent safety measures due to toxicity (H302: harmful if swallowed) . The furan-containing compound may pose distinct hazards, though specific data are lacking.

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